4-Hydroxy Cyclohexanone-d4

Descripción general

Descripción

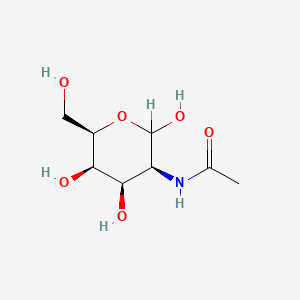

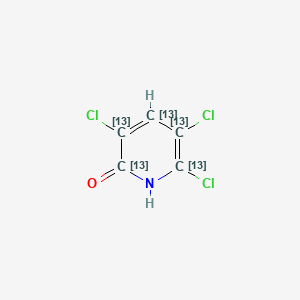

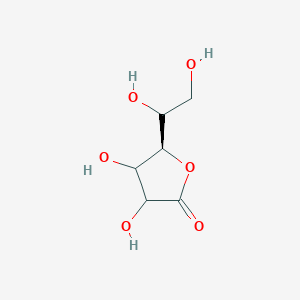

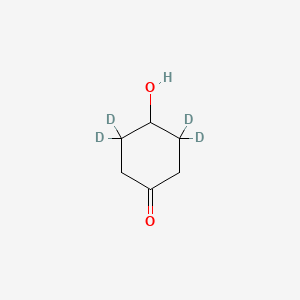

4-Hydroxy Cyclohexanone-d4 is a chemical compound with the molecular formula C6H10O2 . It is a variant of 4-Hydroxy Cyclohexanone, where four of the hydrogen atoms are replaced by deuterium .

Synthesis Analysis

The synthesis of 4-Hydroxy Cyclohexanone involves several steps. One method involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4‐hydroxycyclohexanone . Another method involves the synthesis of esters of 4-hydroxy-cyclohexanone from 1,4-dihydroxycylohexane .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Cyclohexanone-d4 is characterized by a six-carbon cyclic molecule with a ketone functional group . The InChI representation of the molecule is InChI=1S/C6H10O2/c7-5-1-2-6 (8)4-3-5/h5,7H,1-4H2 . The molecule has a molecular weight of 114.14 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy Cyclohexanone are diverse. For instance, it can undergo an acyloin rearrangement to provide an array of optically active 2-acyl-2-hydroxy cyclohexanones .

Physical And Chemical Properties Analysis

4-Hydroxy Cyclohexanone-d4 has a molecular weight of 114.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The molecule is characterized by a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the molecule are 114.068079557 g/mol .

Aplicaciones Científicas De Investigación

Antioxidant Activity in Biomedical Research

Field:

Biochemistry and Pharmacology

Summary:

4-Hydroxy Cyclohexanone-d4 exhibits antioxidant activity . Researchers have investigated its ability to scavenge free radicals, which play a crucial role in oxidative stress-related diseases. By neutralizing these radicals, this compound may contribute to cellular health and prevent oxidative damage.

Methods:

The compound is synthesized through acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde . Experimental procedures involve assessing its scavenging capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Results:

Researchers found that 4-Hydroxy Cyclohexanone-d4 effectively scavenges DPPH radicals, indicating its potential as an antioxidant. Further studies may explore its application in preventing oxidative stress-related diseases.

Molecular Modeling Studies

Field:

Computational Chemistry

Summary:

Researchers have conducted molecular modeling studies to understand the structural characteristics required for enhanced biological activities.

Methods:

Using computational tools, they investigated the chemical features associated with compound 8.

Results:

Interestingly, compound 8 has the smallest highest occupied molecular orbital-lowest energy unoccupied molecular orbital (HOMO-LUMO) gap. This suggests easy electron and radical transfer between HOMO and LUMO, contributing to its biological effects.

Direcciones Futuras

Future research could focus on improving the synthesis process of 4-Hydroxy Cyclohexanone-d4. For instance, Kumar et al. conducted the cyclohexanol dehydrogenation reaction in the presence of CO and revealed that methanol was produced along with cyclohexanone . This suggests that there may be potential for optimizing the synthesis process to increase yield and selectivity .

Propiedades

IUPAC Name |

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJZYXQHHPVGO-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857719 | |

| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetradeuterio-4-hydroxycyclohexan-1-one | |

CAS RN |

13482-24-1 | |

| Record name | Cyclohexanone-3,3,5,5-d4, 4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.